molecular formula C8H10ClN3 B8663377 6-chloro-N-(cyclopropylmethyl)pyrazin-2-amine

6-chloro-N-(cyclopropylmethyl)pyrazin-2-amine

Cat. No. B8663377
M. Wt: 183.64 g/mol
InChI Key: ONHDTUXYBFJFCF-UHFFFAOYSA-N
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Patent
US09115139B2

Procedure details

To a solution of 6-chloro-N-(cyclopropylmethyl)pyrazin-2-amine (0.60 g) in tetrahydrofuran (5 mL) was added dropwise n-butyllithium (3.06 mL, 1.6 M hexane solution) at −78° C. The mixture was stirred at −78° C. for 5 min, and iodomethane (1.02 mL) was added dropwise thereto. The mixture was stirred at −78° C. for 30 min, and further stirred at 0° C. for 1 hr. Saturated aqueous sodium thiosulfate solution (10 mL) was added, and the mixture was extracted with ethyl acetate. The aqueous layer was extracted again with ethyl acetate. The combined organic layer was washed with water and saturated brine, dried over magnesium sulfate, and concentrated. The residue was purified by silica gel column chromatography (solvent gradient: 5-*15% ethyl acetate/hexane) to give the title compound (0.46 g, 70%) as a pale-yellow oil.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
3.06 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.02 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH2:9][CH:10]2[CH2:12][CH2:11]2)[CH:5]=[N:4][CH:3]=1.[CH2:13]([Li])CCC.IC.S([O-])([O-])(=O)=S.[Na+].[Na+]>O1CCCC1>[Cl:1][C:2]1[N:7]=[C:6]([N:8]([CH2:9][CH:10]2[CH2:11][CH2:12]2)[CH3:13])[CH:5]=[N:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=CN=CC(=N1)NCC1CC1
Name
Quantity
3.06 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.02 mL
Type
reactant
Smiles
IC
Step Three
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −78° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
further stirred at 0° C. for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted again with ethyl acetate
WASH
Type
WASH
Details
The combined organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (solvent gradient: 5-*15% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC1=CN=CC(=N1)N(C)CC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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